Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is used in the synthesis of other compounds.
Methods of application: The compound is obtained through the reaction of cyclohexanone diethyl acetal with D-mannitol.
Results or outcomes: From this reaction, 2,3-O-cyclohexylidene-D-glyceraldehyde was obtained in a quantitative yield without racemization.
Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is used as a starting material for the preparation of chiral compounds.
Methods of application: Starting from ®-2,3-O-cyclohexylidene glyceraldehyde, which is easily prepared in a large scale from D-mannitol, an enantiopure chiral nitro alkene was prepared by reaction with nitromethane.
Results or outcomes: Organocatalytic Michael addition of dimethyl malonate, β-keto esters, and other nucleophiles on the nitro alkene afforded high stereoselectivity and densely functionalized chiral molecules.
Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is known to have remarkable antiviral and antimicrobial traits, making it a promising candidate for addressing diverse viral and bacterial infections.
Results or outcomes: The compound showcases remarkable antiviral and antimicrobial traits.
Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is used as a starting material for preparing the unstable 2,3-O-cyclohexylidene-D-glyceraldehyde.
Methods of application: This aldehyde was employed in highly diastereoselective addition reactions.
Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is used in the synthesis of chiral compounds.
Methods of application: The reactions of 1,2:5,6-di-O-cyclohexylidene-α-D-ribo-3-hexofuranosulose with methylmagnesium bromide and with methyl-lithium yield the same 3-C-methyl derivative.
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol is a complex organic compound characterized by its unique molecular structure and properties. The molecular formula is C18H30O6, with a molecular weight of 342.43 g/mol. This compound features two dioxaspirodecane units attached to an ethane-1,2-diol backbone, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.
DCHM does not have a direct biological action. Its primary function is as a protecting group in organic synthesis. By selectively protecting specific hydroxyl groups, DCHM allows chemists to modify other parts of the molecule without affecting the protected regions. This controlled reactivity is crucial for the targeted synthesis of complex organic molecules [].
Common reagents employed in these reactions include oxidizing agents like sodium periodate and reducing agents such as sodium borohydride, which facilitate these transformations effectively .
The synthesis of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol can be achieved through the following method:
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol has several applications:
Interaction studies involving (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol are crucial for understanding its reactivity and potential biological effects. Preliminary studies suggest that similar compounds can interact with enzymes or receptors involved in metabolic pathways or disease processes. Detailed interaction studies could reveal its binding affinities and mechanisms of action within biological systems .
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol can be compared with several similar compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
1,25-Di-O-isopropylidene-D-mannitol | Protecting Group | Forms a five-membered ring; less stable |
1,25-Di-O-benzylidene-D-mannitol | Protecting Group | Forms a six-membered ring; different reactivity |
6-Methyl-1,4-dioxaspiro[4.5]decan | Dioxaspiro Compound | Exhibits unique steric hindrance |
These comparisons highlight the unique stability and reactivity of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol compared to other similar compounds. Its structural characteristics make it valuable in various synthetic applications while providing insights into its potential biological activities .